N-[(2,3-dimethoxyphenyl)methyl]-2-[(2-methylquinazolin-4-yl)oxy]acetamide
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Overview
Description
N-[(2,3-dimethoxyphenyl)methyl]-2-[(2-methylquinazolin-4-yl)oxy]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound is characterized by the presence of a dimethoxyphenyl group, a quinazolinyl group, and an acetamide moiety, which contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-dimethoxyphenyl)methyl]-2-[(2-methylquinazolin-4-yl)oxy]acetamide typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Dimethoxyphenyl Intermediate: The synthesis begins with the preparation of the 2,3-dimethoxybenzyl chloride from 2,3-dimethoxybenzyl alcohol using thionyl chloride.
Quinazolinyl Intermediate: The 2-methylquinazolin-4-ol is synthesized separately through a cyclization reaction involving anthranilic acid and acetic anhydride.
Coupling Reaction: The final step involves the coupling of the 2,3-dimethoxybenzyl chloride with the 2-methylquinazolin-4-ol in the presence of a base such as potassium carbonate to form the desired acetamide compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This can include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-dimethoxyphenyl)methyl]-2-[(2-methylquinazolin-4-yl)oxy]acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding quinones or carboxylic acids.
Reduction: Reduction reactions can be performed using agents like lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: Nucleophilic substitution reactions can occur at the acetamide or quinazolinyl moieties, facilitated by reagents such as sodium hydride or alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF) or alkyl halides in the presence of a base.
Major Products Formed
Oxidation: Quinones, carboxylic acids.
Reduction: Alcohols, amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
N-[(2,3-dimethoxyphenyl)methyl]-2-[(2-methylquinazolin-4-yl)oxy]acetamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(2,3-dimethoxyphenyl)methyl]-2-[(2-methylquinazolin-4-yl)oxy]acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to active sites or allosteric sites, modulating the activity of the target protein. This interaction can lead to inhibition or activation of the target, affecting downstream signaling pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- N-[(3,4-dimethoxyphenyl)methyl]-2-[(2-methylquinazolin-4-yl)oxy]acetamide
- N-[(2,4-dimethoxyphenyl)methyl]-2-[(2-methylquinazolin-4-yl)oxy]acetamide
- N-[(2,3-dimethoxyphenyl)methyl]-2-[(3-methylquinazolin-4-yl)oxy]acetamide
Uniqueness
N-[(2,3-dimethoxyphenyl)methyl]-2-[(2-methylquinazolin-4-yl)oxy]acetamide stands out due to its specific substitution pattern on the phenyl and quinazolinyl rings, which can influence its binding affinity and selectivity towards molecular targets. This unique structure may confer distinct biological activities and chemical reactivity compared to its analogs.
Properties
IUPAC Name |
N-[(2,3-dimethoxyphenyl)methyl]-2-(2-methylquinazolin-4-yl)oxyacetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O4/c1-13-22-16-9-5-4-8-15(16)20(23-13)27-12-18(24)21-11-14-7-6-10-17(25-2)19(14)26-3/h4-10H,11-12H2,1-3H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ARTAZYNYYOZRKE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=CC=CC=C2C(=N1)OCC(=O)NCC3=C(C(=CC=C3)OC)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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